

Lenapenem and the Carbapenem Class: A Technical Guide to Gram-Negative Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lenapenem**

Cat. No.: **B1667348**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically on "**Lenapenem**" (also identified as BO-2727) is sparse in publicly available scientific literature. This guide provides a comprehensive overview of the spectrum of activity of the carbapenem class of antibiotics against Gram-negative bacteria, into which **Lenapenem** falls. The methodologies and general activity described are representative of carbapenems and serve as a strong proxy for understanding the potential profile of **Lenapenem**.

Introduction to Carbapenems

Carbapenems are a class of β -lactam antibiotics with a broad spectrum of antibacterial activity, making them a critical tool in treating severe and multidrug-resistant (MDR) bacterial infections. [1][2][3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). [1][4][5] This action is bactericidal. Carbapenems are known for their stability against many β -lactamases, enzymes that can degrade other β -lactam antibiotics. [2][5] **Lenapenem** (BO-2727) is noted to be a carbapenem with high stability against dehydropeptidase-I (DHP-I), an enzyme that can inactivate some other carbapenems. [6]

Spectrum of Activity against Gram-Negative Bacteria

Carbapenems generally exhibit potent activity against a wide range of Gram-negative bacteria, including members of the Enterobacterales order and difficult-to-treat non-fermenters like *Pseudomonas aeruginosa* and *Acinetobacter baumannii*.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of representative carbapenems against key Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, specifically MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Meropenem against Multidrug-Resistant (MDR) Enterobacterales

Organism (n)	Meropenem MIC50 (mg/L)	Meropenem MIC90 (mg/L)	% Susceptible
All MDR Enterobacterales (1697)	≤0.06	1	86.2%
Carbapenem-Resistant Enterobacterales (CRE) (222)	8	>64	-
KPC-producing CRE (180)	8	32	-

Data sourced from a study of U.S. multidrug-resistant isolates collected from 2016 to 2020.[\[8\]](#)

Table 2: In Vitro Activity of Various Carbapenems against *Pseudomonas aeruginosa*

Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)
Doripenem	-	-
Imipenem	-	-
Meropenem	-	-

Specific MIC50/MIC90 values for *P. aeruginosa* vary significantly based on the study and the resistance profile of the isolates. Doripenem is noted to have potent activity against *P. aeruginosa*, often with lower MICs than imipenem and meropenem.[\[3\]](#)[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the spectrum of activity of carbapenems.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[\[9\]](#)[\[10\]](#)

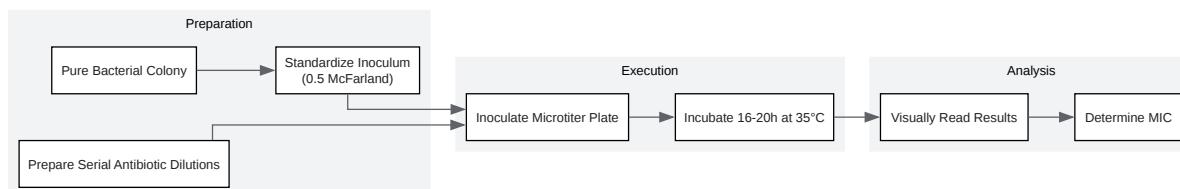
Methodology: Broth Microdilution (According to CLSI Guidelines)

- Preparation of Bacterial Inoculum:
 - Isolate pure colonies of the test bacterium from an 18-24 hour agar plate.
 - Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.[\[11\]](#)
- Preparation of Antibiotic Dilutions:
 - Prepare a series of twofold dilutions of the carbapenem in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[\[12\]](#)
 - The concentration range should be appropriate to determine the MIC for the specific organism being tested.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[\[13\]](#)
- Interpretation of Results:
 - Following incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[\[10\]](#)[\[11\]](#)

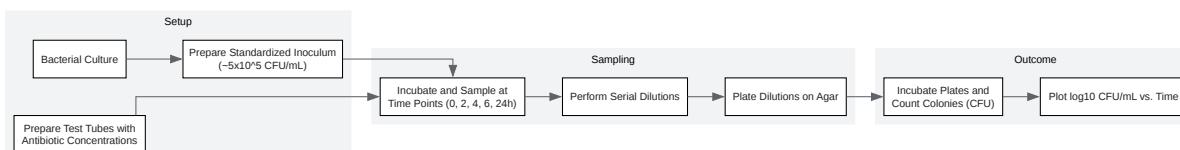
Time-Kill Assay

Purpose: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.[\[14\]](#)[\[15\]](#)

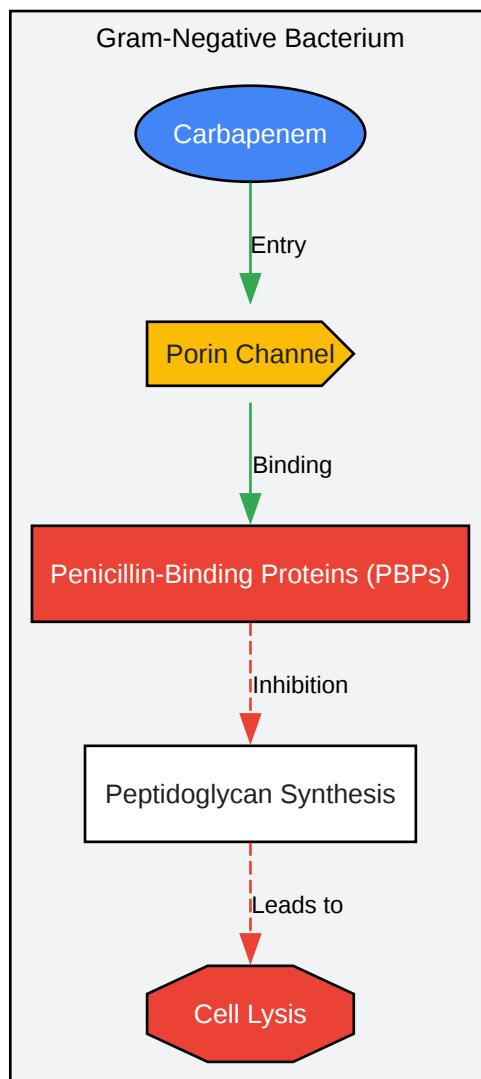

Methodology:

- Preparation:
 - Prepare a starting bacterial inoculum of approximately 5×10^5 to 1×10^6 CFU/mL in a suitable broth medium (e.g., CAMHB).
 - Prepare tubes with the desired concentrations of the carbapenem (often at multiples of the MIC). Include a growth control tube without any antibiotic.
- Execution:
 - Incubate all tubes at 37°C .
 - At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[\[16\]](#)
 - Perform serial dilutions of the aliquots in a sterile saline solution.
- Enumeration:
 - Plate the dilutions onto a suitable agar medium.
 - Incubate the plates for 18-24 hours at 37°C .

- Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.
- Analysis:
 - Plot the \log_{10} CFU/mL against time for each antibiotic concentration and the control.
 - Bactericidal activity is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in the initial inoculum count.[14][15] Bacteriostatic activity is a < 3 - \log_{10} reduction where bacterial growth is inhibited but not killed.


Visualizations

Experimental Workflows and Signaling Pathways


[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for a Time-Kill Assay.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Carbapenems in Gram-Negative Bacteria.

Mechanisms of Resistance in Gram-Negative Bacteria

Resistance to carbapenems in Gram-negative bacteria is a significant clinical concern and can arise through several mechanisms:[3][7]

- Carbapenemase Production: This is the most significant mechanism, involving the production of β -lactamase enzymes that can hydrolyze carbapenems. These enzymes are categorized into Ambler classes A, B, and D.[7][17]
- Porin Channel Loss/Mutation: Gram-negative bacteria can alter or reduce the expression of outer membrane porins, which carbapenems use to enter the cell. This restricts the antibiotic's access to its PBP targets.[4][7][18]
- Efflux Pump Overexpression: Bacteria may overexpress efflux pumps that actively transport carbapenems out of the cell before they can reach their target PBPs.[18][19]
- Alterations in Penicillin-Binding Proteins (PBPs): Modifications to the structure of PBPs can reduce their affinity for carbapenems, diminishing the antibiotic's inhibitory effect.[7]

Conclusion

The carbapenem class of antibiotics remains a cornerstone for treating severe infections caused by Gram-negative bacteria. Their broad spectrum of activity, which includes many multidrug-resistant pathogens, underscores their clinical importance. While specific data on **Lenapenem** is limited, its classification as a carbapenem suggests a similar profile of activity and mechanism of action. Understanding the methodologies for evaluating antimicrobial activity and the mechanisms of resistance is crucial for the continued development and strategic use of this vital class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbapenem - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]

- 3. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Compound | AntibioticDB [antibioticdb.com]
- 7. Carbapenemases in Gram-Negative Bacteria: Laboratory Detection and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacteriales Strains, Including Carbapenem-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing *Klebsiella pneumoniae* Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecdc.europa.eu [ecdc.europa.eu]
- 14. Activities and Time-Kill Studies of Selected Penicillins, β -Lactamase Inhibitor Combinations, and Glycopeptides against *Enterococcus faecalis* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing *Klebsiella pneumoniae* in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Current Burden of Carbapenemases: Review of Significant Properties and Dissemination among Gram-Negative Bacteria [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lenapenem and the Carbapenem Class: A Technical Guide to Gram-Negative Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667348#lenapenem-spectrum-of-activity-against-gram-negative-bacteria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com